molecular formula C13H13N3O2 B14147611 N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 52240-12-7

N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B14147611
CAS No.: 52240-12-7
M. Wt: 243.26 g/mol
InChI Key: WGOBCBSGSPGPEJ-UHFFFAOYSA-N
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Description

N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group, attached to a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to enhance cardiac contractility primarily via calcium sensitization. It also induces vasodilation through the activation of ATP-sensitive potassium channels and large conductance calcium-activated potassium channels . These actions contribute to its potential therapeutic effects in cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is unique in its balanced effect on cardiac contractility and vascular resistance. Unlike dobutamine, which primarily acts as a beta-1 agonist, this compound also activates potassium channels, providing a more comprehensive approach to managing cardiovascular conditions .

Properties

CAS No.

52240-12-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-[4-(4-methyl-6-oxo-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H13N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18)

InChI Key

WGOBCBSGSPGPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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